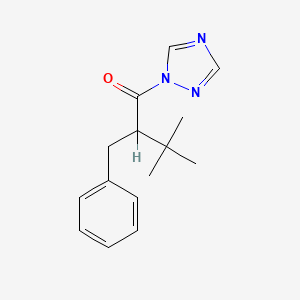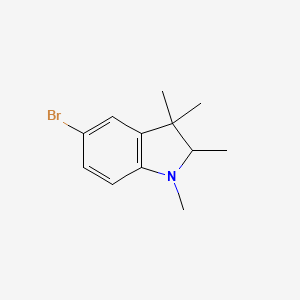![molecular formula C13H16O2 B14311214 4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 116239-70-4](/img/structure/B14311214.png)
4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is an organic compound with the molecular formula C13H16O2. It is a member of the cyclopenta[b]furan family and is characterized by its unique structure, which includes a cyclohexylidene group attached to a tetrahydro-cyclopenta[b]furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the Baeyer-Villiger oxidation of a racemic [2+2] cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: This compound shares a similar core structure but lacks the cyclohexylidene group.
3,3-Dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: This compound has dichloro substituents instead of the cyclohexylidene group.
Uniqueness
4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
116239-70-4 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-cyclohexylidene-3a,6a-dihydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-8-11-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h6-7,11-12H,1-5,8H2 |
InChI-Schlüssel |
JOQLAVWKXSXIKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2C=CC3C2CC(=O)O3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenoxy)(1H-1,2,4-triazol-1-yl)phosphoryl]pyridin-1-ium](/img/structure/B14311132.png)
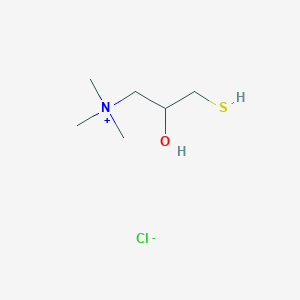
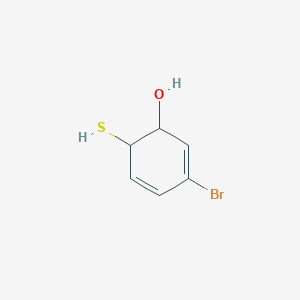
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
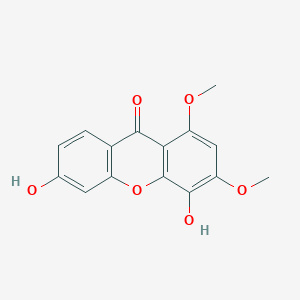
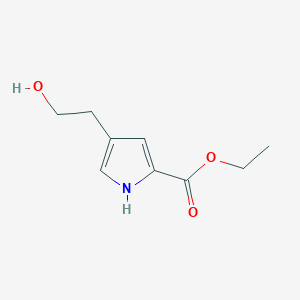
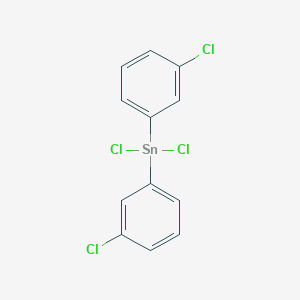
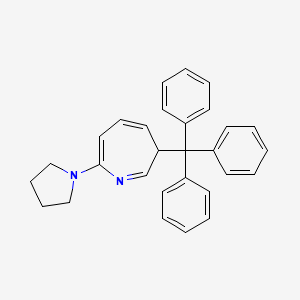
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
